2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 3-fluorobenzaldehyde in the presence of a thiazole-forming reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
2-(3,5-Dimethylphenyl)amino-4-(3-fluorophenyl)thiazole can be compared with other thiazole derivatives such as:
2-Amino-4-(3,4-difluorophenyl)thiazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-chlorophenyl)thiazole: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s electronic properties and reactivity.
2-(3,5-Dimethylphenyl)amino-4-(3-bromophenyl)thiazole: Bromine substitution can enhance the compound’s ability to participate in halogen bonding and other intermolecular interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H15FN2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(3-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-6-12(2)8-15(7-11)19-17-20-16(10-21-17)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,19,20) |
InChI Key |
ZVOYKVQQGUWBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.